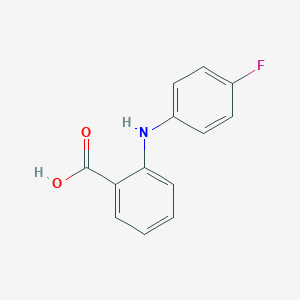

N-(4-Fluorophenyl)anthranilic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLBCADRCGKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202307 | |

| Record name | Anthranilic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-60-4 | |

| Record name | 2-[(4-Fluorophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-fluorophenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(4-Fluorophenyl)anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorophenyl)anthranilic acid is an aromatic organic compound that belongs to the class of fenamic acid derivatives. Structurally, it is a derivative of anthranilic acid with a 4-fluorophenyl group attached to the amino group. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, analgesic, and potential anticancer properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀FNO₂ | [1] |

| Molecular Weight | 231.23 g/mol | [1] |

| Melting Point | 198-200 °C | [1] |

| Boiling Point (Predicted) | 378.4 ± 27.0 °C | [2] |

| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.68 ± 0.36 | [2] |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are essential for reproducibility and validation of data.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Synthesis Protocol: Ullmann Condensation

This compound can be synthesized via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.

Illustrative Workflow for Ullmann Condensation:

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Biological Activity and Signaling Pathways

Derivatives of anthranilic acid are known to possess a wide range of biological activities. While specific signaling pathways for this compound are not extensively detailed in the current literature, the broader class of fenamates, to which it belongs, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[2]

Furthermore, various derivatives of anthranilic acid have been investigated for their potential as:

-

Antimicrobial and antiviral agents.

-

Anticancer agents by initiating apoptosis and inhibiting key signaling pathways.

-

Inhibitors of aldo-keto reductase enzymes.

-

Neuroprotective agents.

Hypothesized Mechanism of Action (NSAID-like):

Caption: Hypothesized inhibitory action of this compound on the cyclooxygenase pathway.

Conclusion

This compound is a compound with established physical properties and significant potential for further investigation, particularly in the realm of medicinal chemistry. This guide provides foundational data and standardized protocols to aid researchers in their studies. Further experimental validation of its predicted properties, a comprehensive analysis of its spectral data, and in-depth exploration of its biological mechanisms of action are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to N-(4-Fluorophenyl)anthranilic acid (CAS 54-60-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorophenyl)anthranilic acid, with CAS number 54-60-4, is an aromatic organic compound and a derivative of anthranilic acid. It belongs to the class of fenamic acids, which are known for their pharmacological activities. Structurally, it is the N-phenyl derivative of anthranilic acid, featuring a fluorine atom substituted at the para-position of the phenyl ring. This substitution can significantly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and known biological significance, serving as a valuable resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 54-60-4 | [1] |

| Molecular Formula | C₁₃H₁₀FNO₂ | [1] |

| Molecular Weight | 231.22 g/mol | [1] |

| Melting Point | 199-203 °C | [1][2] |

| Boiling Point | 378.4 ± 27.0 °C (Predicted) | [1] |

| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.68 ± 0.36 (Predicted) | [1] |

| Appearance | Solid or liquid | [3] |

Synthesis and Experimental Protocols

The primary synthetic route for this compound and its analogs is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation Protocol

A general method for the synthesis of N-aryl anthranilic acids involves the reaction of an o-halobenzoic acid with a substituted aniline.[4]

Reagents and Materials:

-

o-Chlorobenzoic acid

-

4-Fluoroaniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Cupric Oxide (CuO) or other copper catalyst

-

Ethanol (95%) for recrystallization

-

Dilute Hydrochloric Acid (HCl)

Experimental Procedure:

-

A mixture of o-chlorobenzoic acid, 4-fluoroaniline (in appropriate molar ratios), anhydrous potassium carbonate, and a catalytic amount of cupric oxide is prepared.[4]

-

The reaction mixture is refluxed for a period of 6-8 hours.[4] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solid obtained is suspended in water.[4]

-

The title compound, this compound, is precipitated by the addition of dilute hydrochloric acid.[4]

-

The crude product is then filtered, dried, and recrystallized from a suitable solvent such as 95% ethanol to yield the purified compound.[4]

Note: Modified Ullmann coupling reactions using ionic liquids have also been developed, offering advantages such as environmental friendliness and high yields.[6] Microwave-assisted synthesis can also significantly reduce reaction times.[7]

Synthesis Workflow Diagram

Caption: Ullmann condensation workflow for synthesis.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic methods.

| Technique | Observed Characteristics | Reference |

| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, as well as a signal for the amine proton. The fluorine substitution would cause splitting of adjacent proton signals. | [8] |

| ¹³C NMR | The spectrum would display distinct resonances for each carbon atom, including the carboxylic acid carbon, and the carbon atoms of the aromatic rings. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling. | [8] |

| IR Spectroscopy | Key absorption bands would be observed for N-H stretching (around 3280-3110 cm⁻¹), C=O stretching of the carboxylic acid (around 1710-1678 cm⁻¹), and O-H stretching (broad band, 3300-2600 cm⁻¹). | [4] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 231.22). | [1][7] |

Pharmacological Activity and Mechanism of Action

This compound belongs to the fenamate class of compounds, which are recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[9] The parent compound, N-phenylanthranilic acid (fenamic acid), and its derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties.[10]

Mechanism of Action

The primary mechanism of action for fenamates involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] By blocking COX, this compound would reduce prostaglandin synthesis, thereby exerting its anti-inflammatory effects.

Potential Therapeutic Applications

Derivatives of anthranilic acid are a cornerstone for the development of drugs for a wide range of diseases.[11][12] They have been investigated for various pharmacological activities, including:

-

Anti-inflammatory and Analgesic: As part of the fenamate family.[11][13]

-

Anticancer: Some derivatives have shown cytotoxic activity against human cancer cells.[13][14]

-

Antiviral: Inhibition of enzymes like hepatitis C virus NS5B polymerase has been reported for some analogs.[12]

-

Antitubercular: Anthranilic acid derivatives have been explored as inhibitors of enzymes essential for Mycobacterium tuberculosis viability.[15]

-

Neuroprotective: Some derivatives have been studied for their potential to downregulate pathways involved in neurodegeneration.[12]

-

FUBP1 Inhibition: Certain anthranilic acid derivatives have been identified as inhibitors of the Far Upstream Element Binding Protein 1 (FUBP1), which plays a role in regulating c-Myc expression.[16]

Pro-inflammatory Signaling Pathway

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Toxicology and Safety

While specific toxicological data for this compound is limited, information on the parent compound, anthranilic acid, and general fenamates provides guidance.

| Data Type | Information | Reference |

| Acute Oral Toxicity (Anthranilic Acid) | LD50: 4549-5410 mg/kg (rat), 1400 mg/kg (mouse) | [17] |

| Hazards | May cause skin, eye, and respiratory irritation. Moderately toxic by ingestion. | [18][19] |

| Hazard Codes | Xi (Irritant), C (Corrosive) | [1] |

Safety Precautions: Standard laboratory safety practices should be employed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[18][20]

Conclusion

This compound (CAS 54-60-4) is a compound of significant interest due to its relationship with the pharmacologically active fenamate class of NSAIDs. Its synthesis is well-established through methods like the Ullmann condensation, and its structure can be readily confirmed using standard analytical techniques. The core mechanism of action is presumed to be the inhibition of COX enzymes, leading to anti-inflammatory effects. The broader family of anthranilic acid derivatives continues to be a fertile ground for the discovery of new therapeutic agents for a multitude of diseases. This guide provides a foundational technical resource for scientists and researchers engaged in the exploration and development of this and related compounds.

References

- 1. This compound CAS#: 54-60-4 [amp.chemicalbook.com]

- 2. This compound | 54-60-4 [chemicalbook.com]

- 3. This compound 54-60-4, CasNo.54-60-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. asianpubs.org [asianpubs.org]

- 10. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. aksci.com [aksci.com]

- 19. ANTHRANILIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. lobachemie.com [lobachemie.com]

Structure and molecular weight of N-(4-Fluorophenyl)anthranilic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)anthranilic acid is a synthetic organic compound belonging to the class of fenamic acid derivatives. This document provides an in-depth overview of its chemical structure, molecular weight, and key physicochemical properties. It further details a likely synthetic protocol based on established chemical reactions and explores its potential biological activities and associated signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is characterized by an anthranilic acid moiety N-substituted with a 4-fluorophenyl group. The fluorine substitution on the phenyl ring is a key structural feature that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀FNO₂ | [1] |

| Molecular Weight | 231.23 g/mol | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | 198-200 °C | [1] |

| CAS Number | 54-60-4 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved via the Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Experimental Protocol: Ullmann Condensation

Materials:

-

2-Chlorobenzoic acid

-

4-Fluoroaniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) oxide (Cu₂O)

-

Amyl alcohol

-

Concentrated hydrochloric acid (HCl)

-

Decolorizing carbon

Procedure:

-

A mixture of 2-chlorobenzoic acid, 4-fluoroaniline, anhydrous potassium carbonate, and a catalytic amount of copper(I) oxide in amyl alcohol is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess solvent is removed by steam distillation.

-

The hot residue is treated with decolorizing carbon and filtered.

-

The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

The precipitate is filtered, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Potential Biological Activities and Signaling Pathways

Derivatives of anthranilic acid are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanisms underlying these effects often involve interactions with specific cellular signaling pathways.

Inhibition of the Cyclooxygenase (COX) Pathway

Many N-phenylanthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] It is plausible that this compound also acts as a COX inhibitor.

Modulation of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1)

Recent studies have identified anthranilic acid derivatives as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[3] FUBP1 is a regulator of the transcription of the c-Myc proto-oncogene, which is a key driver of cell proliferation and is often dysregulated in cancer.[3] Inhibition of FUBP1 can lead to the downregulation of c-Myc, suggesting a potential anticancer mechanism.

Antagonism of G Protein-Coupled Receptor 17 (GPR17)

Anthranilic acid derivatives have also been explored as antagonists of the G protein-coupled receptor 17 (GPR17).[4] GPR17 is implicated in various physiological processes, and its modulation is being investigated for therapeutic potential in several diseases.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds suggest its potential as a lead structure for the development of novel therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile.

References

- 1. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. | Sigma-Aldrich [merckmillipore.com]

- 4. archives.ijper.org [archives.ijper.org]

An In-depth Technical Guide to the Solubility of N-(4-Fluorophenyl)anthranilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Fluorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) also known as flufenamic acid. Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is critical for its formulation, purification, and analytical method development. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Core Concept: Solubility in Drug Development

The solubility of an API is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. For this compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, its low aqueous solubility and high permeability make solubility enhancement a key consideration in formulation development.[1] Knowledge of its solubility in organic solvents is essential for processes such as crystallization, salt formation, and the development of amorphous solid dispersions to improve its dissolution rate and subsequent absorption.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at various temperatures. The following tables summarize the available quantitative data, primarily presenting solubility in mole fraction, a common unit in thermodynamic studies.

Table 1: Mole Fraction Solubility of this compound in Various Neat Solvents at Different Temperatures [2][3]

| Solvent | 298.2 K (25 °C) | 303.2 K (30 °C) | 308.2 K (35 °C) | 313.2 K (40 °C) | 318.2 K (45 °C) |

| Dimethyl Sulfoxide (DMSO) | 2.18 x 10⁻¹ | 2.36 x 10⁻¹ | 2.53 x 10⁻¹ | 2.70 x 10⁻¹ | 2.86 x 10⁻¹ |

| Transcutol® | 2.02 x 10⁻¹ | 2.22 x 10⁻¹ | 2.41 x 10⁻¹ | 2.60 x 10⁻¹ | 2.78 x 10⁻¹ |

| 2-Butanol | 1.16 x 10⁻¹ | 1.31 x 10⁻¹ | 1.47 x 10⁻¹ | 1.63 x 10⁻¹ | 1.79 x 10⁻¹ |

| 1-Butanol | 1.14 x 10⁻¹ | 1.29 x 10⁻¹ | 1.45 x 10⁻¹ | 1.61 x 10⁻¹ | 1.77 x 10⁻¹ |

| Isopropanol (IPA) | 8.96 x 10⁻² | 1.02 x 10⁻¹ | 1.16 x 10⁻¹ | 1.30 x 10⁻¹ | 1.44 x 10⁻¹ |

| Ethanol | 6.81 x 10⁻² | 7.85 x 10⁻² | 8.99 x 10⁻² | 1.01 x 10⁻¹ | 1.12 x 10⁻¹ |

| Polyethylene Glycol-400 (PEG-400) | 4.89 x 10⁻² | 5.21 x 10⁻² | 5.54 x 10⁻² | 5.85 x 10⁻² | 6.16 x 10⁻² |

| Methanol | 4.01 x 10⁻² | 4.61 x 10⁻² | 5.22 x 10⁻² | 5.76 x 10⁻² | 6.29 x 10⁻² |

| Propylene Glycol (PG) | 1.39 x 10⁻² | 1.51 x 10⁻² | 1.63 x 10⁻² | 1.72 x 10⁻² | 1.81 x 10⁻² |

| Ethylene Glycol (EG) | 9.70 x 10⁻³ | 1.04 x 10⁻² | 1.11 x 10⁻² | 1.15 x 10⁻² | 1.20 x 10⁻² |

| Water | 1.10 x 10⁻⁶ | 1.24 x 10⁻⁶ | 1.37 x 10⁻⁶ | 1.49 x 10⁻⁶ | 1.60 x 10⁻⁶ |

Table 2: Solubility of this compound in Selected Solvents in mg/mL [4][5]

| Solvent | Solubility (mg/mL) |

| Dimethylformamide | ~ 59 |

| Dimethyl Sulfoxide (DMSO) | ~ 39 |

| Ethanol | ~ 11 |

It is noteworthy that this compound is freely soluble in solvents like Carbitol, methanol, ethanol, isopropanol, 1-butanol, and 2-butanol, and very soluble in dimethyl sulfoxide.[2][6] Conversely, it is practically insoluble in water.[2][6]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a crucial experiment in pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3. Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C). The samples are agitated for a sufficient period to reach equilibrium, which is typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the excess solid. This is commonly achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: The clear, saturated solution is then diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the equilibrium solubility determination experiment.

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides essential data and methodologies for researchers and professionals working with this compound. The presented solubility information is critical for informed decision-making during the drug development process, from early-stage formulation to final product manufacturing.

References

A Technical Guide to the Discovery and History of N-aryl Anthranilic Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-aryl anthranilic acids, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Their history is a compelling narrative of chemical synthesis innovation leading to major therapeutic breakthroughs. This document provides an in-depth exploration of the core discoveries, key chemical reactions, and the evolution of these compounds from laboratory curiosities to clinically vital medicines. It details the pivotal Ullmann condensation reaction that enabled their synthesis, the pioneering work at Parke-Davis that uncovered their pharmacological potential, and their mechanism of action as cyclooxygenase inhibitors. This guide includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and graphical representations of key chemical and biological pathways to provide a comprehensive resource for professionals in the field.

The Foundational Chemistry: The Ullmann Condensation

The journey of N-aryl anthranilic acids begins with a breakthrough in synthetic organic chemistry. The ability to form a carbon-nitrogen bond between an aryl halide and an amine was the critical step needed to construct the core scaffold of this entire class of compounds.

Discovery by Ullmann and Goldberg

In 1901, Fritz Ullmann reported a copper-mediated coupling reaction between two aryl halides to form a biaryl product.[1] This reaction, now known as the Ullmann reaction, was a landmark achievement.[1] Shortly thereafter, Ullmann and Irma Goldberg extended this methodology to the formation of aryl C-N and C-O bonds, a transformation referred to as the Ullmann condensation or Goldberg reaction.[2]

This reaction traditionally involves the coupling of an aryl halide with an amine (or alcohol/thiol) in the presence of a copper catalyst at high temperatures.[2] The coupling of a halo-benzoic acid with an aniline derivative proved to be the key method for synthesizing N-aryl anthranilic acids.[2] Early procedures required harsh conditions, often using high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone and temperatures exceeding 200°C with stoichiometric amounts of copper.[2]

Caption: General scheme of the Ullmann Condensation for synthesis.

The Birth of the Fenamates: From Chemical Scaffold to Anti-Inflammatory Drugs

For decades, N-aryl anthranilic acids remained primarily of academic interest. This changed in the 1960s when a team at Parke-Davis, led by scientist Claude Winder, began investigating this class for potential therapeutic applications. Their work led to the discovery of the potent anti-inflammatory properties of these compounds, giving rise to a new family of NSAIDs collectively known as "fenamates."

This research culminated in the invention of three clinically important drugs:

-

Mefenamic Acid (1961): An analogue synthesized from o-chlorobenzoic acid and 2,3-dimethylaniline.[3]

-

Flufenamic Acid (1963): A potent derivative with a trifluoromethyl substitution.

-

Meclofenamic Acid (1964): A particularly potent agent derived from N-(2,6-dichloro-m-tolyl)anthranilic acid.

These discoveries established N-aryl anthranilic acids as a cornerstone of non-steroidal anti-inflammatory therapy.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Like other NSAIDs, the therapeutic effects (analgesic, anti-inflammatory, and antipyretic) of the fenamates are primarily derived from their ability to inhibit the cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5]

-

COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.

Most fenamates are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[3] The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[5]

Caption: Simplified COX pathway showing inhibition by fenamates.

Quantitative Data: COX Inhibition

The inhibitory potency of fenamates against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. This data is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Discovery Year | Structure Highlights | COX-1 IC₅₀ | COX-2 IC₅₀ |

| Mefenamic Acid | 1961 | N-(2,3-dimethylphenyl) | 40 nM[6][7][8] | 3.0 µM[6][7][8] |

| Flufenamic Acid | 1963 | N-(3-trifluoromethylphenyl) | 9.96 µM[9] | Data varies |

| Meclofenamic Acid | 1964 | N-(2,6-dichloro-3-methylphenyl) | Data varies | Data varies |

Note: IC₅₀ values can vary significantly between different assays and experimental conditions. The values presented are representative figures from published studies.

Experimental Protocols

Synthesis: Ullmann Condensation for N-Phenylanthranilic Acid

This protocol provides a representative method for the synthesis of N-aryl anthranilic acids.

Materials:

-

o-Chlorobenzoic acid

-

Aniline (substituted or unsubstituted)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Cupric Oxide (CuO) or Copper powder

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 mol equivalent), the desired aniline derivative (1.2-2.0 mol equivalents), anhydrous potassium carbonate (approx. 1.5 mol equivalents), and a catalytic amount of cupric oxide (e.g., 1 g per mole of benzoic acid).[10]

-

Reflux: Heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[10]

-

Workup: After cooling to room temperature, suspend the solid mixture in water.

-

Precipitation: While stirring vigorously, slowly add dilute hydrochloric acid to the aqueous suspension until the pH is acidic (pH ~3-4). This will precipitate the crude N-aryl anthranilic acid product.[10]

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to yield the purified N-aryl anthranilic acid.[10]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, IR spectroscopy, ¹H NMR, and mass spectrometry.[10]

Caption: Experimental workflow for synthesis and purification.

Biological Assay: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[11][12]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory response characterized by edema (swelling).[12][13] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[14]

Procedure:

-

Animal Acclimatization: Use healthy Wistar or Sprague-Dawley rats, allowing them to acclimatize to laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀) reading.[13]

-

Compound Administration: Divide animals into groups (e.g., control, reference drug, test compound groups). Administer the test compound (e.g., suspended in 1% Tween-80) orally or via intraperitoneal injection. The control group receives only the vehicle.[14]

-

Induction of Inflammation: One hour after administering the test compound, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[13]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[13][14] The peak edema is usually observed around the 3-hour mark.[13][15]

-

Data Analysis:

-

Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100.[14]

-

Conclusion and Future Outlook

The discovery and development of N-aryl anthranilic acids are a testament to the synergy between synthetic chemistry and pharmacology. The Ullmann condensation provided the essential tool to build a novel chemical scaffold, which was later found by systematic biological screening to possess powerful anti-inflammatory properties. The resulting fenamates have become indispensable drugs for managing pain and inflammation. Current research continues to build on this legacy, focusing on developing derivatives with improved selectivity for COX-2 to reduce side effects, or exploring novel therapeutic applications beyond inflammation.[5][16] The history of the fenamates serves as a powerful model for modern drug discovery, illustrating the path from fundamental chemical reaction to impactful clinical medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mefenamic acid | CAS#:61-68-7 | Chemsrc [chemsrc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Fluorinated Anthranilic Acid Derivatives: A Technical Guide to Research Applications

For Immediate Release

[City, State] – As the landscape of scientific inquiry continually evolves, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy in drug discovery and materials science. Among the myriad of fluorinated scaffolds, derivatives of anthranilic acid have garnered significant attention, demonstrating remarkable potential across a spectrum of research applications. This technical guide delineates the core research applications of fluorinated anthranilic acid derivatives, offering an in-depth resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, provides detailed experimental protocols for pivotal studies, and visualizes complex biological pathways and experimental workflows.

Therapeutic Potential in Oncology: Inhibition of FUBP1

Fluorinated anthranilic acid derivatives have been identified as potent inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a transcriptional regulator implicated in various cancers. FUBP1 promotes tumorigenesis by activating the transcription of the proto-oncogene c-Myc and repressing the cell cycle inhibitor p21.[1][2] Inhibition of FUBP1 presents a promising strategy for cancer therapy.

Signaling Pathway of FUBP1 in Cancer

The following diagram illustrates the role of FUBP1 in the regulation of c-Myc and p21 and the mechanism of its inhibition by fluorinated anthranilic acid derivatives.

Caption: FUBP1's role in cancer cell proliferation and its inhibition.

Quantitative Analysis of FUBP1 Inhibition

A selection of fluorinated anthranilic acid derivatives has been evaluated for their ability to inhibit FUBP1, with IC50 values determined in cell-based assays.[1]

| Compound ID | Structure | IC50 (µM) in Assay 2 |

| 9 | 5-fluoro-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)benzoic acid | 15 |

| 59 | 5-fluoro-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzoic acid | 25 |

| 63 | 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-5-fluorobenzoic acid | 10 |

Experimental Protocol: FUBP1-FUSE Gel Shift Assay

This assay is crucial for demonstrating the direct inhibition of the FUBP1-FUSE DNA interaction.

Materials:

-

Purified recombinant FUBP1 protein

-

Double-stranded DNA probe containing the FUSE sequence, end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Fluorinated anthranilic acid derivatives (test compounds)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE or TGE running buffer

-

Chemiluminescent or fluorescent detection reagents

Procedure:

-

Prepare binding reactions in microcentrifuge tubes. To each tube, add binding buffer, poly(dI-dC), and the labeled FUSE probe.

-

Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

-

Add the purified FUBP1 protein to all tubes except for the negative control (probe only).

-

Incubate the reactions at room temperature for 20-30 minutes to allow for binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a constant voltage until the free probe has migrated a sufficient distance.

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled probe using an appropriate imaging system. A decrease in the shifted band (FUBP1-FUSE complex) in the presence of the test compound indicates inhibition.

Combating Tuberculosis: Targeting Mycolic Acid Synthesis

Fluorinated anthranilic acid derivatives have emerged as inhibitors of MabA (FabG1), a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[3][4] This system is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

Mycolic Acid Biosynthesis Pathway and MabA Inhibition

The following diagram illustrates the role of MabA in the mycolic acid biosynthesis pathway and its inhibition.

Caption: Inhibition of the mycolic acid synthesis enzyme MabA.

Quantitative Analysis of MabA Inhibition and Antitubercular Activity

The inhibitory activity of fluorinated anthranilic acid derivatives against MabA and their antitubercular activity against M. tuberculosis H37Rv have been determined.[4]

| Compound ID | MabA IC50 (µM) | M. tuberculosis H37Rv MIC90 (µM) |

| 12 | 25 ± 3 | 100 |

| 16 | 50 ± 5 | 100 |

| 18 | > 300 | 300 |

Experimental Protocol: LC-MS/MS-based MabA Enzymatic Assay

This assay provides a sensitive and high-throughput method for measuring MabA inhibition.[5]

Materials:

-

Purified recombinant MabA enzyme

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Fluorinated anthranilic acid derivatives (test compounds)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the MabA enzyme in a 384-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the enzymatic reaction by adding acetoacetyl-CoA.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the product, hydroxybutyryl-CoA, formed.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Metal Complexes: Anticancer and Antimicrobial Applications

Trifluorinated anthranilic acid derivatives can act as ligands to form metal complexes with potential therapeutic applications.[6][7] These complexes have demonstrated cytotoxic effects against cancer cell lines and antimicrobial activity.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of metal complexes of trifluorinated anthranilic acid has been evaluated against human cancer cell lines.[7]

| Complex ID | Metal Ion | Cancer Cell Line | IC50 (µM) |

| [Co2(L)(phen)(Ac)(PLC)] | Cobalt(II) | A549 (Lung) | 1.369 |

| [Co2(L)(phen)(Ac)(PLC)] | Cobalt(II) | HeLa (Cervical) | 2.129 |

| [Zn2(L)(phen)(Ac)(PLC)] | Zinc(II) | A549 (Lung) | > 10 |

| [Zn2(L)(phen)(Ac)(PLC)] | Zinc(II) | HeLa (Cervical) | > 10 |

| (L = (2-carboxylato-5-(trifluoromethyl)phenyl)(3-hydroxy-4-methoxyphenoxy)amide, phen = 1,10-phenanthroline, Ac = acetate, PLC = 2-amino-4-trifluoromethylbenzoate) |

Experimental Protocol: Synthesis of a Trifluorinated Anthranilic Acid Metal Complex

This protocol provides a general method for the synthesis of these complexes.[8]

Materials:

-

Trifluorinated anthranilic acid derivative (ligand)

-

Metal salt (e.g., cobalt(II) acetate, zinc(II) acetate)

-

Co-ligand (e.g., 1,10-phenanthroline)

-

Solvent (e.g., methanol, ethanol)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve the trifluorinated anthranilic acid derivative and the co-ligand in the chosen solvent.

-

Add the base to deprotonate the carboxylic acid group of the ligand.

-

Slowly add a solution of the metal salt in the same solvent to the ligand solution while stirring.

-

Reflux the reaction mixture for several hours.

-

Allow the solution to cool to room temperature, which may result in the precipitation of the complex.

-

Collect the solid product by filtration, wash it with the solvent, and dry it under vacuum.

-

Characterize the complex using techniques such as FT-IR, UV-Vis, elemental analysis, and X-ray crystallography.

Agrochemical Innovations: Insecticidal Diamides

Fluorinated anthranilic diamides are a class of insecticides that act as potent activators of insect ryanodine receptors (RyRs).[9][10] This activation leads to the uncontrolled release of intracellular calcium, causing muscle paralysis and death in susceptible insects.

Mode of Action of Anthranilic Diamide Insecticides

The following diagram illustrates the activation of insect ryanodine receptors by fluorinated anthranilic diamides.

Caption: Activation of insect ryanodine receptors by diamides.

Quantitative Analysis of Insecticidal Activity

The insecticidal activity of fluorinated anthranilic diamides has been evaluated against various pests, including the diamondback moth (Plutella xylostella).[11]

| Compound ID | Concentration (µg/mL) | Mortality (%) against P. xylostella |

| 17e | 1 | 100 |

| Cyantraniliprole | 1 | 80 |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to assess the efficacy of insecticides against leaf-feeding insects.[12]

Materials:

-

Fluorinated anthranilic diamide derivatives (test compounds)

-

Solvent (e.g., acetone) and surfactant (e.g., Triton X-100)

-

Cabbage leaves or other suitable host plant leaves

-

Third-instar larvae of Plutella xylostella

-

Petri dishes lined with filter paper

-

Ventilated containers for rearing

Procedure:

-

Prepare serial dilutions of the test compounds in an acetone-water solution containing a surfactant.

-

Dip cabbage leaf discs of a uniform size into each test solution for a set period (e.g., 10 seconds).

-

Allow the treated leaves to air-dry.

-

Place one treated leaf disc into each Petri dish lined with moistened filter paper.

-

Introduce a known number of larvae (e.g., 10) into each Petri dish.

-

Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, and photoperiod).

-

Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment.

-

Calculate the corrected mortality using Abbott's formula and determine the LC50 value.

This guide provides a comprehensive overview of the burgeoning research applications of fluorinated anthranilic acid derivatives. The versatility of this chemical scaffold, coupled with the unique properties of fluorine, positions these compounds as promising candidates for future advancements in medicine and agriculture. The provided data and protocols serve as a foundational resource to stimulate and guide further research in this exciting field.

References

- 1. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Spectroscopic Profile of N-(4-Fluorophenyl)anthranilic Acid: A Technical Overview

Chemical Structure

N-(4-Fluorophenyl)anthranilic acid

-

IUPAC Name: 2-((4-fluorophenyl)amino)benzoic acid

-

CAS Number: 54380-60-4

-

Molecular Formula: C₁₃H₁₀FNO₂

-

Molecular Weight: 231.22 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and typical spectroscopic data for this compound. This data is derived from the analysis of analogous compounds, including N-phenylanthranilic acid and various fluoroaromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | COOH |

| ~9.5 | s | 1H | NH |

| ~7.9 - 8.1 | d | 1H | Ar-H |

| ~7.1 - 7.4 | m | 4H | Ar-H |

| ~6.9 - 7.1 | t | 1H | Ar-H |

| ~6.7 - 6.9 | d | 2H | Ar-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~155 - 160 (d) | C-F |

| ~145 | Quaternary Ar-C |

| ~138 | Quaternary Ar-C |

| ~134 | Ar-CH |

| ~125 (d) | Ar-CH |

| ~122 | Ar-CH |

| ~118 | Quaternary Ar-C |

| ~116 (d) | Ar-CH |

| ~115 | Ar-CH |

Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Table 3: Typical IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~2500-3300 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1600, ~1580, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-N Stretch |

| ~1220 | Strong | C-F Stretch |

| ~750 | Strong | C-H Bend (ortho-disubstituted ring) |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 231 | High | [M]⁺ (Molecular Ion) |

| 214 | Moderate | [M - OH]⁺ |

| 186 | Moderate | [M - COOH]⁺ |

| 136 | Moderate | [C₇H₄NO₂]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard protocols for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of 0-12 ppm.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 0-200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Mechanism of Action of N-phenylanthranilic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of N-phenylanthranilic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as fenamates. This document delves into their primary mode of action, as well as recently elucidated secondary targets, offering a multifaceted perspective on their therapeutic potential and off-target effects.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism by which N-phenylanthranilic acid compounds exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[3][4]

By blocking the active site of COX enzymes, fenamates prevent the synthesis of prostaglandins such as PGE2, thereby mitigating the inflammatory response.[3][5] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic properties, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.[5]

Quantitative Data: COX Inhibition

The inhibitory potency of various N-phenylanthranilic acid derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Mefenamic Acid | 1.5 | 0.8 | 1.875 |

| Flufenamic Acid | 0.1 | 0.3 | 0.33 |

| Meclofenamic Acid | 0.03 | 0.03 | 1 |

| Niflumic Acid | 0.08 | 0.01 | 8 |

Note: These values are compiled from various sources and may differ based on experimental conditions.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the COX inhibitory activity of N-phenylanthranilic acid compounds is the in vitro COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Test compounds (N-phenylanthranilic acid derivatives)

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at 590 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Prostaglandin E2 Synthesis and Action

The inhibition of COX enzymes by N-phenylanthranilic acid compounds directly impacts the prostaglandin E2 (PGE2) signaling pathway, a critical cascade in inflammation and pain.

Secondary Mechanisms of Action

Beyond their well-established role as COX inhibitors, N-phenylanthranilic acid compounds exhibit a range of other pharmacological activities by modulating various ion channels and enzymes. These secondary mechanisms may contribute to their therapeutic effects and also explain some of their adverse reactions.

Modulation of Ion Channels

Fenamates have been shown to modulate the activity of several types of ion channels, which are crucial for neuronal excitability, muscle contraction, and other physiological processes.

Certain fenamates can modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction can influence neuronal inhibition and may contribute to the analgesic effects of these compounds.

Fenamates have been reported to interact with a variety of other ion channels, including:

-

Transient Receptor Potential (TRP) channels: Some fenamates can block TRP channels, which are involved in sensory perception, including pain and temperature.[6]

-

Potassium (K+) channels: Modulation of K+ channels can affect cellular excitability.

-

Chloride (Cl-) channels: Fenamates can act as both blockers and openers of different chloride channels.[1]

-

Sodium (Na+) and Calcium (Ca2+) channels: Interactions with these channels can influence neuronal signaling and muscle function.[2]

Quantitative Data: Ion Channel Modulation

| Compound | Target Ion Channel | Effect | IC50 / EC50 (µM) |

| Flufenamic Acid | TRPM4 | Inhibition | ~1 |

| Niflumic Acid | Glycine Receptors (α2, α3) | Inhibition | ~25 |

| Mefenamic Acid | TRPM3 | Inhibition | ~25 |

Note: These values are illustrative and compiled from various studies.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis

The TEVC technique is a powerful method to study the effects of compounds on ion channels expressed in Xenopus oocytes.

Principle: This method allows for the control of the membrane potential of a cell while measuring the currents flowing through the ion channels.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the ion channel of interest

-

TEVC setup (amplifier, micromanipulators, electrodes)

-

Recording solution (e.g., ND96)

-

Test compounds

Procedure:

-

Inject the cRNA of the target ion channel into Xenopus oocytes and incubate for 2-5 days to allow for protein expression.

-

Place an oocyte in the recording chamber perfused with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps to elicit ion channel currents and record the baseline activity.

-

Perfuse the oocyte with a solution containing the N-phenylanthranilic acid compound at a specific concentration.

-

Record the currents in the presence of the compound and compare them to the baseline to determine the effect (inhibition or activation).

-

Repeat with different concentrations to generate a dose-response curve and calculate the IC50 or EC50 value.

Inhibition of Aldo-Keto Reductases (AKRs)

Some N-phenylanthranilic acid derivatives have been identified as inhibitors of aldo-keto reductases, particularly members of the AKR1C subfamily. These enzymes are involved in the metabolism of steroids and prostaglandins, and their dysregulation has been implicated in various diseases, including cancer.

Quantitative Data: AKR1C Inhibition

| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) |

| Flufenamic Acid | 1.3 | 0.8 | 0.2 |

| Meclofenamic Acid | 2.5 | 1.5 | 0.5 |

Note: Data compiled from various sources.

Induction of Mitochondrial Permeability Transition

Several N-phenylanthranilic acid compounds have been shown to induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[7] This can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately contributing to cell death.[7] This mechanism may be relevant to both the therapeutic effects in cancer and the potential for hepatotoxicity.[7]

Experimental Protocol: Mitochondrial Permeability Transition Assay

Principle: This assay measures mitochondrial swelling, which is an indicator of MPT pore opening. Swelling is detected as a decrease in light absorbance at 540 nm.

Materials:

-

Isolated mitochondria

-

Mitochondrial suspension buffer

-

Ca2+ solution

-

Test compounds

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from a suitable source (e.g., rat liver).

-

Resuspend the isolated mitochondria in the suspension buffer.

-

Add the mitochondrial suspension to a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

-

Add the N-phenylanthranilic acid compound to the cuvette.

-

Induce MPT by adding a Ca2+ solution.

-

Monitor the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling and MPT pore opening.

-

Compare the rate and extent of swelling in the presence and absence of the test compound.

Signaling Pathway: Intrinsic Apoptosis

The induction of the mitochondrial permeability transition by fenamates can trigger the intrinsic pathway of apoptosis.

Conclusion

The mechanism of action of N-phenylanthranilic acid compounds is multifaceted. While their primary therapeutic effects are mediated through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis, a growing body of evidence highlights their interactions with a diverse array of other molecular targets. These secondary mechanisms, including the modulation of various ion channels, inhibition of aldo-keto reductases, and induction of mitochondrial permeability transition, likely contribute to both their therapeutic profile and their potential for adverse effects. A thorough understanding of this complex pharmacology is essential for the rational design of new derivatives with improved efficacy and safety profiles and for exploring the potential repurposing of these established drugs for new therapeutic indications.

References

- 1. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurophysiological process - PGE2-induced pain processing Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-(4-Fluorophenyl)anthranilic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Fluorophenyl)anthranilic acid, a key derivative of anthranilic acid, has emerged as a significant building block in the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine substitution, make it a valuable scaffold for developing compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of its role in medicinal chemistry, detailing its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of this compound

The primary method for synthesizing this compound and other N-aryl anthranilic acids is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[1] In a typical procedure, 2-chlorobenzoic acid is reacted with 4-fluoroaniline in the presence of a copper catalyst and a base.[1][2]

Modifications to the traditional Ullmann reaction have been developed to improve yield, reduce reaction times, and employ more environmentally friendly conditions. These include the use of ionic liquids as solvents and microwave irradiation.[3][4]

Role in Medicinal Chemistry and Key Derivatives

The N-phenylanthranilic acid core is a "privileged" structure in medicinal chemistry, meaning it can serve as a scaffold for compounds that bind to a variety of biological targets.[5][6] The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules.[7]

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory Agents: The parent structure is closely related to fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Anticancer Agents: Novel derivatives have shown potent cytotoxic activity against various cancer cell lines.[9] Some compounds act by inhibiting key signaling pathways involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway or by inducing apoptosis.[5][10]

-

Antitubercular Agents: Researchers have explored anthranilic acid derivatives as inhibitors of enzymes essential for the viability of Mycobacterium tuberculosis, such as MabA (FabG1).[11]

-

Antiviral Agents: Certain derivatives have been identified as inhibitors of viral polymerases, such as the hepatitis C virus (HCV) NS5B polymerase.[5]

-

Insecticides: Ester derivatives of anthranilic acid have demonstrated significant insecticidal activity.[12]

Quantitative Biological Data

The following tables summarize the biological activity of selected derivatives of this compound and related compounds.

Table 1: Anticancer Activity of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic Acid Derivatives [9]

| Compound | Description | GI50 (μM) against select cancer cell lines |

|---|---|---|

| Ester Derivative 13 | N/A | Nanomolar concentrations |

| Ester Derivative 18 | N/A | Nanomolar concentrations |

| Amide Derivative 19 | N-anthraniloylglycinate | Moderate inhibitory activity |

Table 2: Antitubercular Activity of Anthranilic Acid Derivatives against MabA [11][13]

| Compound | Modification to Anthranilic Acid Core | IC50 (μM) |

|---|---|---|

| Compound 18 | Pyrazole in position 4 of the phenyl ring | 23 |

| Compound 11 | Tetrazole replacing carboxylic acid | 24 - 35 |

| Compounds 12-13 | Acylsulfonamides replacing carboxylic acid | 24 - 35 |

| Reference Compound | N/A | ~37 |

| Compound 16 | Cyclopropyl-substituted alkyne at position 5 | 60 |

| Compound 20 | Quinoline ring instead of naphthyl ring | 76 |

| Compound 17 | Unsubstituted alkyne at position 4 | 77 |

| Compound 8 | Alcohol replacing carboxylic acid | > 333 |

| Compound 9 | Carboxamide replacing carboxylic acid | > 333 |

| Compound 10 | Nitrile replacing carboxylic acid | > 333 |

Detailed Experimental Protocols

4.1. General Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation [2]

This protocol describes a general method for the synthesis of N-aryl anthranilic acids.

Materials:

-

o-chlorobenzoic acid

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Cupric oxide (catalyst)

-

Anhydrous potassium carbonate

-

Ethanol (95%) for recrystallization

-

Dilute hydrochloric acid

Procedure:

-

A mixture of o-chlorobenzoic acid, the desired substituted aniline, cupric oxide, and anhydrous potassium carbonate is refluxed. Reaction times can vary from 6 to 8 hours.[2]

-

After cooling, the solid product is suspended in water.

-

The title compound is precipitated using dilute hydrochloric acid.

-

The precipitate is collected, dried, and recrystallized from 95% ethanol.[2]

4.2. Microwave-Assisted Synthesis of N-Phenylanthranilic Acid [4]

This method offers a rapid and efficient alternative to traditional heating.

Materials:

-

2-chlorobenzoic acid (1.56 g, 0.01 mol)

-

Aniline (1.86 g, 0.02 mol)

-

Anhydrous potassium carbonate (0.69 g, 0.005 mol)

-

Anhydrous copper sulfate

Procedure:

-

A mixture of 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and anhydrous copper sulfate is prepared.

-

The mixture is subjected to microwave irradiation at 240 W for 90 seconds.

-

The product is then isolated and purified. This method has been shown to produce a 98% yield of N-phenylanthranilic acid.[4]

4.3. In Vitro MabA (FabG1) Inhibition Assay [11]

This assay is used to determine the inhibitory activity of compounds against the MabA enzyme from Mycobacterium tuberculosis.

Principle: The assay measures the concentration of a compound required to inhibit 50% of the conversion of acetoacetyl-CoA to 3-hydroxybutyryl-CoA (HBCoA) in the presence of NADPH, monitored by LC-MS/MS.[11]

Procedure:

-

Prepare a reaction mixture containing the MabA enzyme, acetoacetyl-CoA, and NADPH in an appropriate buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction and incubate under optimized conditions.

-

Stop the reaction and analyze the formation of HBCoA using LC-MS/MS.

-

Calculate the IC50 value from the dose-response curve.

Visualizations of Pathways and Workflows

Caption: A diagram illustrating the experimental workflow for the Ullmann condensation.

Caption: Inhibition of the FUBP1-c-Myc pathway by anthranilic acid derivatives.[14][15]

Conclusion

This compound and its analogs represent a versatile and highly valuable scaffold in medicinal chemistry. The synthetic accessibility of this core, combined with the beneficial effects of fluorine substitution, has led to the development of a diverse range of biologically active molecules. Continued exploration of this chemical space, through the synthesis of new derivatives and the investigation of their mechanisms of action, holds significant promise for the discovery of novel therapeutics to address a variety of diseases.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. colab.ws [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 7. N-(2-Fluorophenyl)anthranilic acid | 54-58-0 | Benchchem [benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]